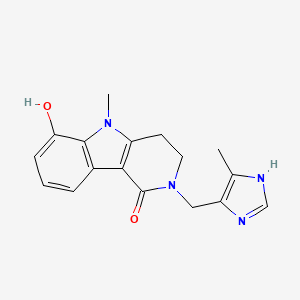
N-Ethyl Fingolimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fingolimod is an immunomodulating medication, used for the treatment of multiple sclerosis . It is a sphingosine-1-phosphate receptor modulator, which sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .
Synthesis Analysis
A kilogram-scale synthesis of fingolimod drug substance was developed using a 30-L pilot setup. Another synthesis method starts from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield .
Molecular Structure Analysis
The molecular structure of Fingolimod is C19H33NO2 .
Chemical Reactions Analysis
Fingolimod has been estimated through the production of colored charge transfer complexes with different electron acceptor reagents . It also induces chemical changes at the N-terminal residues of SET, making SET unavailable for dimerization or oligomerization .
Physical And Chemical Properties Analysis
Fingolimod is a small molecule with a molar mass of 307.4708 g/mol . Its chemical formula is C19H33NO2 .
科学研究应用
N-Ethyl Fingolimod: Scientific Research Applications
Immunomodulation in Multiple Sclerosis (MS): N-Ethyl Fingolimod acts as a sphingosine 1-phosphate (S1P) receptor agonist, significantly reducing disease activity in relapsing-remitting multiple sclerosis (RRMS) patients. It modulates immune response by inhibiting the egress of lymphocytes from lymph nodes, thereby reducing inflammation and neuronal damage .
Oncology Inducing Cell Death in Glioblastoma: Research has shown that N-Ethyl Fingolimod induces a reactive oxygen species-c-Jun N-terminal kinase-protein 53 (ROS-JNK-p53) loop-dependent autophagy in human glioblastoma cells. This process involves apoptosis and necroptosis and is mediated by the PI3K/Akt/mTOR/p70S6K pathway .
Anti-Tumor Effects Across Various Cancers: Several studies have demonstrated the anti-tumor effects of N-Ethyl Fingolimod in different cancer cell lines, including breast, hepatocellular carcinoma, prostate cancer, melanoma, and ovarian cancer cells. These effects are being explored for their potential therapeutic applications .
作用机制
Target of Action
N-Ethyl Fingolimod primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the circulation of lymphocytes, a type of white blood cell that is part of the immune system .
Mode of Action
N-Ethyl Fingolimod, as an active metabolite, modulates S1PRs, leading to a variety of pharmacological effects . It was initially recognized for its ability to significantly reduce the number of T-cells in circulation and the central nervous system (CNS), thereby suppressing inflammation . This modulation of S1PRs by N-Ethyl Fingolimod effectively decreases neuronal autophagy through the mTOR/p70S6K pathway .
Biochemical Pathways
N-Ethyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels . It also activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and enhances BDNF expression .
Pharmacokinetics
N-Ethyl Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of N-Ethyl Fingolimod, together with its slow absorption, means that it has a flat concentration profile over time with once-daily dosing .
Result of Action
The modulation of the S1P signaling pathway by N-Ethyl Fingolimod results in overall improved functional recovery in different disease conditions . It has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-Ethyl Fingolimod involves the reaction of Fingolimod with ethyl bromide in the presence of a base.", "Starting Materials": [ "Fingolimod", "Ethyl bromide", "Base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Fingolimod is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "Ethyl bromide is added to the solution.", "The mixture is stirred at room temperature for several hours.", "A base is added to the reaction mixture to neutralize the hydrogen bromide produced during the reaction.", "The resulting mixture is extracted with a suitable organic solvent (e.g. diethyl ether).", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to yield N-Ethyl Fingolimod as a white solid." ] } | |
CAS 编号 |
1402793-28-5 |
分子式 |
C21H37NO2 |
分子量 |
335.53 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-(ethylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



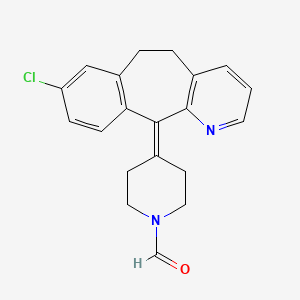
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
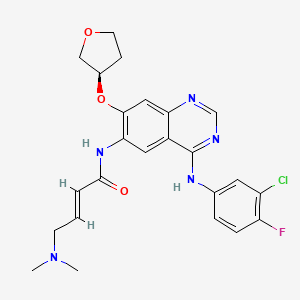
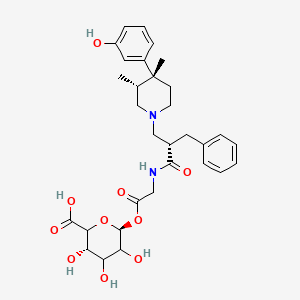
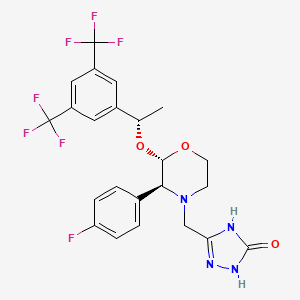

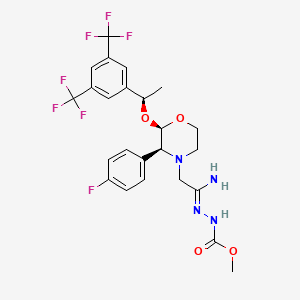
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
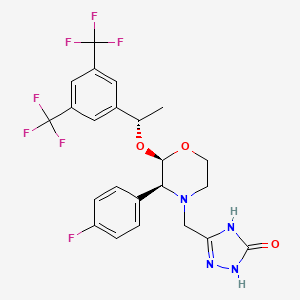

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
